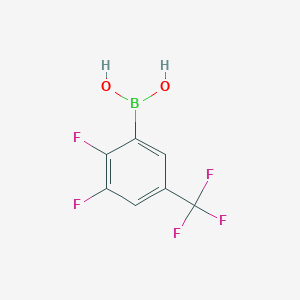

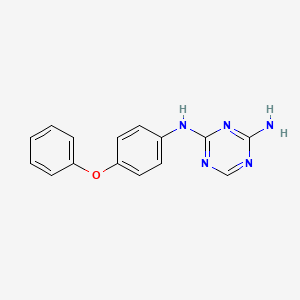

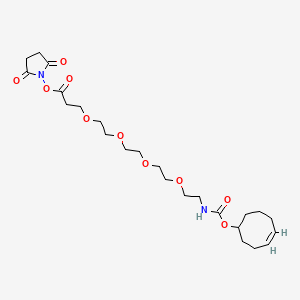

3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the oxadiazole class. Oxadiazoles are known for their diverse biological activities and have been the subject of various studies due to their potential applications in medicinal chemistry. The compound is structurally related to other oxadiazole derivatives that have been synthesized and evaluated for various biological activities, including anticonvulsant, fungicidal, and anticancer properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazones, which can be obtained from the reaction of hydrazides with aldehydes or ketones. For example, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involved the formation of a hydrazone followed by cyclization to the oxadiazole and subsequent treatment with hydrazine hydrate . Similarly, the synthesis of a library of 1,3,4-oxadiazoles was achieved using microwave-assisted oxidative cyclization of hydrazones with chloramine-T as a catalyst . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the phenylpyridazinylthio moiety.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the crystal structure of novel piperazine derivatives containing the oxadiazole moiety was determined by single-crystal X-ray diffraction . The molecular Hirshfeld surface analysis was also used to understand the nature of intermolecular contacts . These techniques could be employed to analyze the molecular structure of "3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" and confirm its conformation and stereochemistry.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including further functionalization and substitution. For example, the reaction of 1,3,4-oxadiazoles with chloropentane-2,4-dione yielded thiazoles, which could be further methylated . The reactivity of the oxadiazole ring towards nucleophiles and electrophiles can be explored using DFT calculations to predict reactive sites . These insights could guide the chemical reactions analysis of the compound , predicting its reactivity and potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The absorption and emission spectra of these compounds can vary depending on the substituents attached to the oxadiazole ring, as observed in the study of novel pyrazole-oxadiazole derivatives . The polarity of the solvent can also affect the spectral properties . These properties are crucial for the application of oxadiazole derivatives in medicinal chemistry and could be investigated for "3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" to determine its suitability for drug development.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

1,2,4-oxadiazole derivatives, similar in structure to the chemical , have been explored extensively for their biological activities. Studies reveal their potential as antimicrobial agents. For instance, a series of such derivatives displayed significant activity against various bacteria and fungi. Certain compounds within this group exhibited notable inhibitory effects against human tumor cell lines, indicating their potential as chemotherapeutic agents (Bektaş et al., 2007). Similarly, another study reported the synthesis of hydrazide and oxadiazole derivatives using 3-methoxyphenol, revealing promising antimicrobial and antitumor properties (Kaya et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Compounds from this study exhibited significant activity against Bursaphelenchus xylophilus, a notable nematode pest, hinting at the potential application of such compounds in agriculture (Liu et al., 2022).

Anticancer Evaluation

A study focused on 1,2,4-oxadiazole derivatives synthesized a series of compounds and evaluated their anticancer activity against various human cancer cell lines. The findings highlighted the potential of these compounds as anticancer agents, with some showing promising activity comparable to standard reference drugs (Yakantham et al., 2019).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have also been investigated for their corrosion inhibition properties. A study synthesized three such derivatives and assessed their ability to inhibit corrosion on mild steel in a sulfuric acid environment. The study revealed that these compounds are effective corrosion inhibitors, providing insights into their potential industrial applications (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-3-28-18-11-9-16(13-19(18)27-2)22-23-20(29-26-22)14-30-21-12-10-17(24-25-21)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMETRPYCEZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)